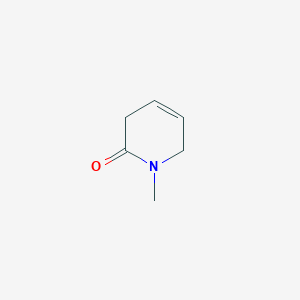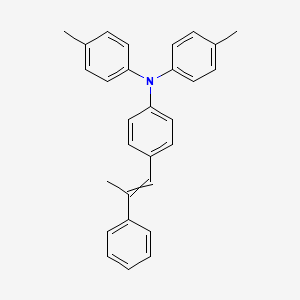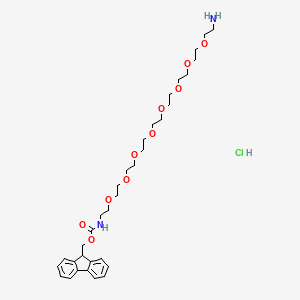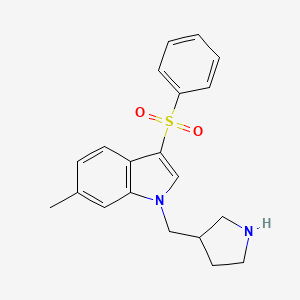
1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a phenylsulfonyl group and a pyrrolidinylmethyl substituent, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Indole Core: This can be achieved through methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions, often using reagents like phenylsulfonyl chloride.
Attachment of the Pyrrolidinylmethyl Group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenylsulfonyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially important chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- can be compared with other similar compounds, such as:
1H-Indole, 6-methyl-3-(phenylsulfonyl)-: Lacks the pyrrolidinylmethyl group, making it less complex and potentially less versatile in certain applications.
1H-Indole, 6-methyl-1-(3-pyrrolidinylmethyl)-: Lacks the phenylsulfonyl group, which may affect its chemical reactivity and biological activity.
1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-: Lacks the methyl group, which can influence its overall properties and applications.
The uniqueness of 1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
651335-21-6 |
|---|---|
Molekularformel |
C20H22N2O2S |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-6-methyl-1-(pyrrolidin-3-ylmethyl)indole |
InChI |
InChI=1S/C20H22N2O2S/c1-15-7-8-18-19(11-15)22(13-16-9-10-21-12-16)14-20(18)25(23,24)17-5-3-2-4-6-17/h2-8,11,14,16,21H,9-10,12-13H2,1H3 |
InChI-Schlüssel |
HJPYGDYDSKLQQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=CN2CC3CCNC3)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


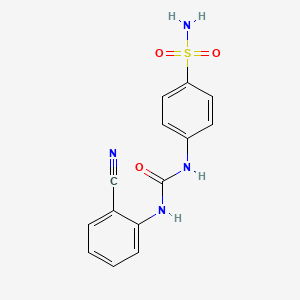
![N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B12517454.png)
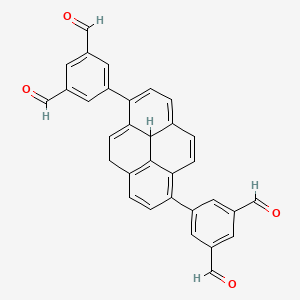

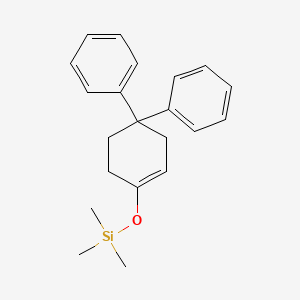
![5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)
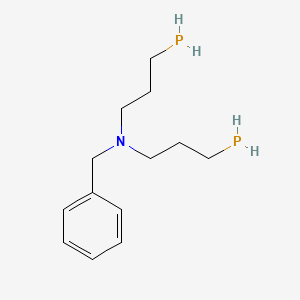
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
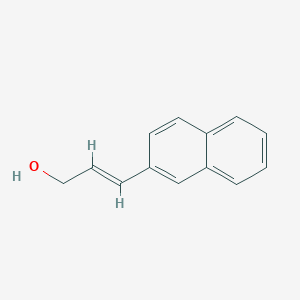
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
